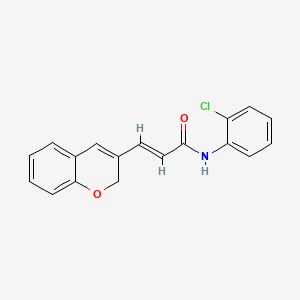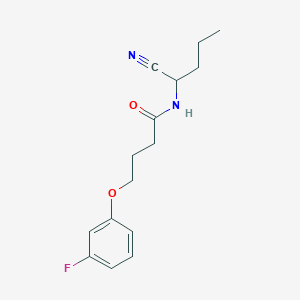
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, also known as CFN-99529, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide exerts its effects through the inhibition of certain ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. These channels play a crucial role in various physiological processes, including the transmission of nerve impulses and the regulation of cellular calcium levels. By inhibiting these channels, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects have been observed in various cell lines and animal models, suggesting that N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide could have potential therapeutic benefits in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its specificity for certain ion channels, which allows for targeted modulation of physiological processes. However, one of the limitations of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its potential toxicity, which could limit its therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide.
Orientations Futures
There are several potential future directions for research on N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, which could inform the development of more effective and safer drug candidates.
Méthodes De Synthèse
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can be synthesized through a series of chemical reactions involving 4-(3-fluorophenoxy)butanoic acid and 1-cyanobutane. The synthesis process involves the use of various reagents and solvents, including N,N-dimethylformamide, triethylamine, and acetic anhydride. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been shown to inhibit the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In pharmacology, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-5-13(11-17)18-15(19)8-4-9-20-14-7-3-6-12(16)10-14/h3,6-7,10,13H,2,4-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEJTSFVUVIWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

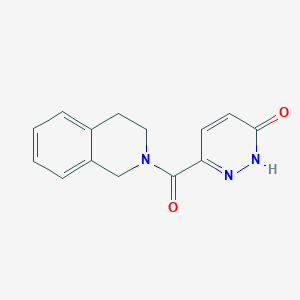

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)
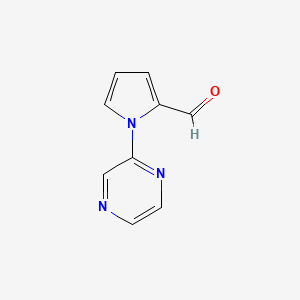
![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
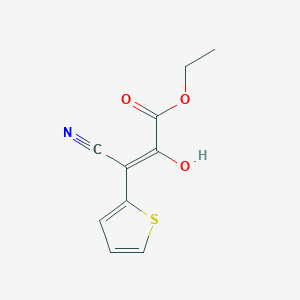

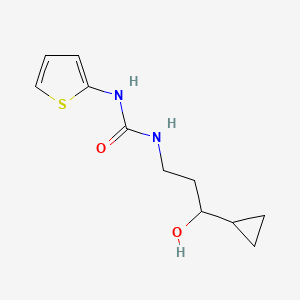
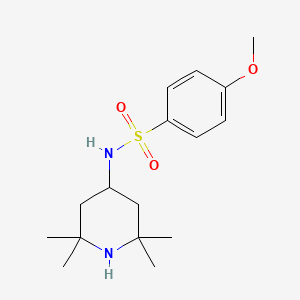
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
